![molecular formula C8H9F3N2 B2704026 [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 2418650-26-5](/img/structure/B2704026.png)
[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine: is an organic compound that features a pyridine ring substituted with a methyl group at the 4-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the nitro or carbonyl groups present in the intermediates to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl and methyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and trifluoromethylated compounds .
Scientific Research Applications
Chemistry: In chemistry, [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new organic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and fungicides. Its chemical properties make it effective in protecting crops from pests and diseases .
Mechanism of Action
The mechanism of action of [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit or modulate the activity of enzymes, leading to the desired biological effect .
Comparison with Similar Compounds
- 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine
- 2-(Trifluoromethyl)pyridin-3-ylmethanamine
Comparison: Compared to similar compounds, [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both the methyl and trifluoromethyl groups enhances its stability and reactivity compared to other pyridine derivatives .
Properties
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5-2-7(8(9,10)11)13-4-6(5)3-12/h2,4H,3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJBYVBBKIQMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2703943.png)
![(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2703945.png)
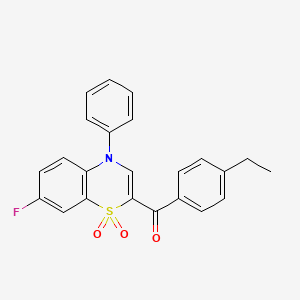
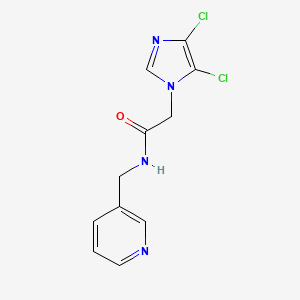
![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)
![7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2703953.png)
![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)
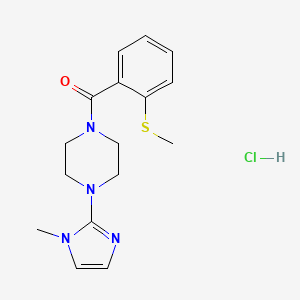
![2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2703957.png)
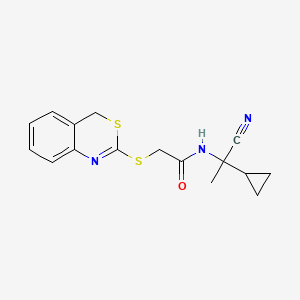
![[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine](/img/structure/B2703960.png)
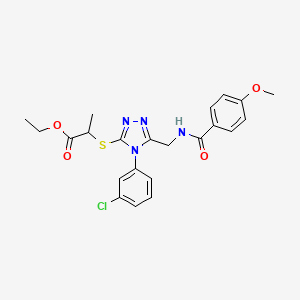
![3-[(3-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2703962.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2703964.png)
